1-[(4-ethoxyphenyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide
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Overview
Description
1-[(4-ethoxyphenyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide is a chemical compound that belongs to the class of sulfonylureas.
Preparation Methods
The synthesis of 1-[(4-ethoxyphenyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.
Chemical Reactions Analysis
1-[(4-ethoxyphenyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonyl or carboxamide groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-ethoxyphenyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a tool for investigating the mechanisms of action of certain enzymes and receptors.
Biology: The compound is studied for its effects on cellular processes, including ion channel regulation.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as epilepsy.
Industry: The compound is used in the development of new synthetic methods and materials.
Mechanism of Action
The compound acts as a blocker of potassium channels, which are responsible for regulating the flow of ions across cell membranes. By blocking these channels, 1-[(4-ethoxyphenyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide can alter the electrical activity of cells and tissues, leading to a range of physiological effects.
Comparison with Similar Compounds
1-[(4-ethoxyphenyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide is unique due to its specific structure and mechanism of action. Similar compounds include:
Pyrrolidine derivatives: These compounds also have a nitrogen-containing ring and are used in medicinal chemistry.
Sulfonylureas: This class of compounds shares the sulfonyl group and is known for its role in diabetes treatment.
The uniqueness of this compound lies in its combination of the piperidine ring with the sulfonyl and carboxamide groups, which confer specific biochemical properties.
Properties
Molecular Formula |
C21H26N2O4S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-N-(3-methylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H26N2O4S/c1-3-27-19-9-11-20(12-10-19)28(25,26)23-13-5-7-17(15-23)21(24)22-18-8-4-6-16(2)14-18/h4,6,8-12,14,17H,3,5,7,13,15H2,1-2H3,(H,22,24) |
InChI Key |
JVXFTVGSGMQADQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
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